

Technical Support Center: Gatratet Synthesis & Yield Optimization

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Compound of Interest

Compound Name:	Gatratet
CAS No.:	2283-80-9
Cat. No.:	B1674639

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Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Low Yield in **Gatratet** (Cbz-Tetragastrin Analog) Production

Compound Profile & Synthesis Strategy

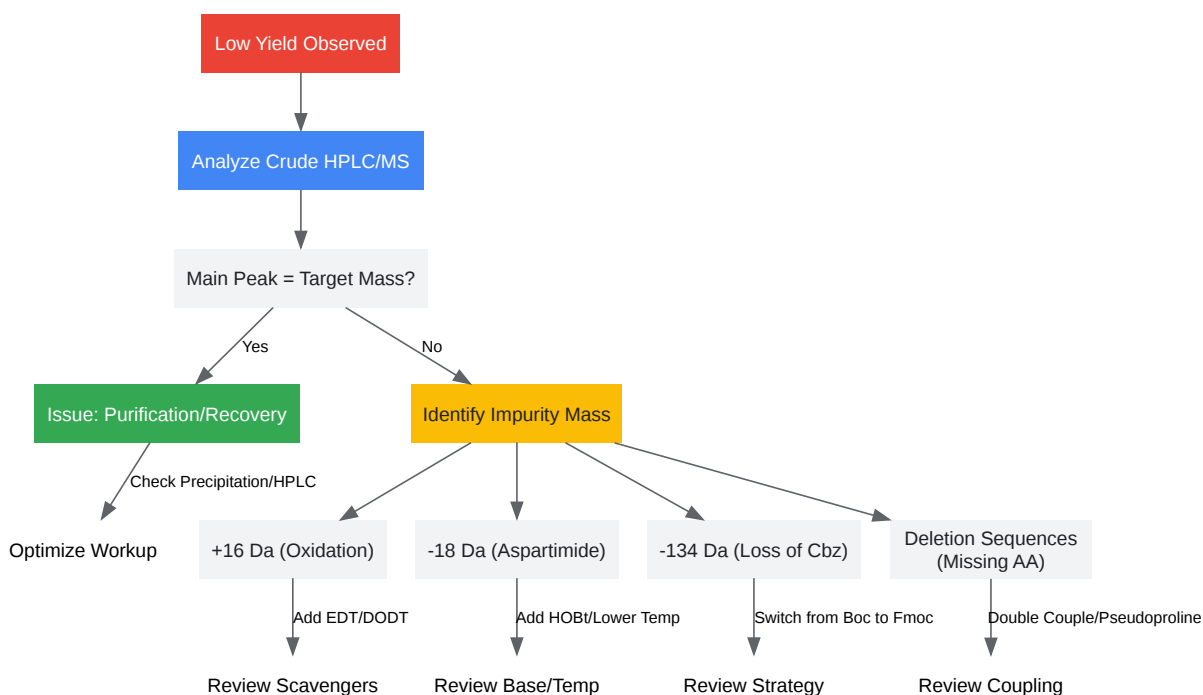
Gatratet is a hydrophobic tetrapeptide derivative often used as a cholecystokinin (CCK) / gastrin analog. Its sequence presents three distinct chemical challenges that directly impact yield:

- Methionine (Met): Highly susceptible to oxidation (sulfoxide formation).
- Aspartic Acid (Asp): Prone to aspartimide formation (cyclization) when adjacent to Phenylalanine.
- N-Terminal Cbz (Z) Group: Requires specific cleavage strategies to remain intact if using standard resin protocols.

Standard Protocol: Fmoc-SPPS on Rink Amide Resin. Target Structure: Z-Trp-Met-Asp-Phe-NH₂

Diagnostic Workflow

Before altering chemical parameters, use this logic flow to categorize your yield loss.



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Figure 1: Diagnostic logic tree for isolating the root cause of low yield in **Gatratet** synthesis.

Troubleshooting Guide & FAQs

Issue A: Methionine Oxidation (+16 Da Mass Shift)

Symptom: The crude LC-MS shows a significant peak at M+16 Da. Cause: The Methionine (Met) thioether side chain oxidizes to sulfoxide during cleavage or handling. This is the most common cause of low yield for this specific sequence.

Q: I am using standard TFA cleavage. Why is my Met oxidizing? A: Standard TFA cleavage without adequate scavengers generates reactive oxygen species and tert-butyl cations.

- Solution: You must use a "Reagent K" or "Reagent B" equivalent containing thiols.
 - Recommended Cocktail: 94% TFA, 2.5% EDT (1,2-Ethanedithiol), 2.5% Water, 1% TIS (Triisopropylsilane).
 - Alternative: Use DODT (2,2'-(Ethylenedioxy)diethanethiol) if the smell of EDT is prohibitive.
 - Handling: Perform the cleavage under a Nitrogen or Argon blanket.

Q: Can I reduce the oxidized product back to **Gatratet**? A: Yes. If you have already synthesized the batch:

- Dissolve the crude peptide in dilute acetic acid.
- Treat with NH₄I (Ammonium Iodide) and DMS (Dimethylsulfide) for 30 minutes at 0°C.
- This reduces Met(O) back to Met, recovering the yield.

Issue B: Loss of Cbz Group (Wrong Mass)

Symptom: Mass spectrum shows the peptide is missing the N-terminal protecting group (Mass = Target - 134 Da). Cause: Incorrect synthesis strategy (Boc vs. Fmoc).

Q: I used Boc chemistry with HF cleavage. Where is my Cbz group? A: This is a strategic error. The Cbz (Z) group is unstable in anhydrous HF (Hydrogen Fluoride) used for Boc cleavage.

- Correct Protocol: Use Fmoc-SPPS.
 - The Cbz group is stable to TFA (Trifluoroacetic acid).

- Synthesize the sequence using Fmoc-amino acids.
- For the final step, do not couple Fmoc-Trp-OH. Instead, couple Z-Trp-OH (Cbz-Trp-OH).
- Cleave with TFA/Scavengers. The Cbz group will remain intact.

Issue C: Aspartimide Formation (-18 Da Mass Shift)

Symptom: Peak at M-18 Da. Cause: The Asp-Phe sequence is prone to cyclization, where the nitrogen of the Phe amide bond attacks the Asp side-chain ester, forming a succinimide ring (Aspartimide). This is catalyzed by bases (piperidine) during Fmoc removal.

Q: How do I prevent Aspartimide formation in the Asp-Phe sequence? A:

- Add HOBt: Add 0.1M HOBt (Hydroxybenzotriazole) to your Piperidine deprotection solution. The acidity suppresses the ring closure.
- Reduce Base Contact: Shorten Fmoc deprotection times (e.g., 2 x 3 min instead of 2 x 10 min).
- Use Dmab Protection: Use Fmoc-Asp(ODmab)-OH instead of Fmoc-Asp(OtBu)-OH. The bulky group sterically hinders cyclization.

Issue D: Incomplete Coupling (Deletion Sequences)

Symptom: Peaks corresponding to des-Met or des-Asp peptides. Cause: Aggregation of the hydrophobic sequence (Trp-Met-Phe are all hydrophobic) on the resin.

Q: The coupling efficiency drops after Phenylalanine. Why? A: The growing peptide chain aggregates via beta-sheet formation.

- Solution 1 (Solvent): Use DMF/DMSO (90:10) or NMP as the coupling solvent to disrupt hydrogen bonding.
- Solution 2 (Reagents): Switch from DIC/HOBt to HATU/HOAt or Oxyma/DIC for stronger activation.
- Solution 3 (Double Coupling): Perform each coupling step twice (2 x 30 min) for Met and Trp.

Optimized Experimental Protocol

Objective: Synthesis of **Gatratet** (Z-Trp-Met-Asp-Phe-NH₂) at 0.1 mmol scale.

Reagents:

- Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).
- Amino Acids: Fmoc-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Met-OH, Z-Trp-OH.
- Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

Step-by-Step Workflow:

- Resin Swelling: Swell resin in DCM (20 min), then DMF (20 min).
- Fmoc Deprotection: 20% Piperidine in DMF + 0.1M HOBt (Critical for Asp-Phe stability). Treat 2 x 5 min. Wash DMF x 5.
- Coupling Cycles (Phe, Asp, Met):
 - AA (4 eq) : DIC (4 eq) : Oxyma (4 eq) in DMF.
 - Reaction time: 60 min at Room Temp.
 - Note: For Met, ensure inert atmosphere if possible.
- Final Coupling (The "**Gatratet**" Step):
 - Do not use Fmoc-Trp.[1]
 - Couple Z-Trp-OH (4 eq) using HATU (3.9 eq) / DIPEA (8 eq) to ensure complete N-capping.
- Cleavage:
 - Wash resin with DCM x 5. Dry under Nitrogen.
 - Cocktail: TFA (94%) / EDT (2.5%) / H₂O (2.5%) / TIS (1%).

- Time: 2.5 Hours.
- Precipitate in cold Diethyl Ether.
- Purification:
 - Dissolve in H₂O/Acetonitrile (0.1% TFA).
 - Prep-HPLC: C18 Column. Gradient 20% -> 80% ACN over 30 min.
 - Note: **Gatratet** is hydrophobic; expect late elution.

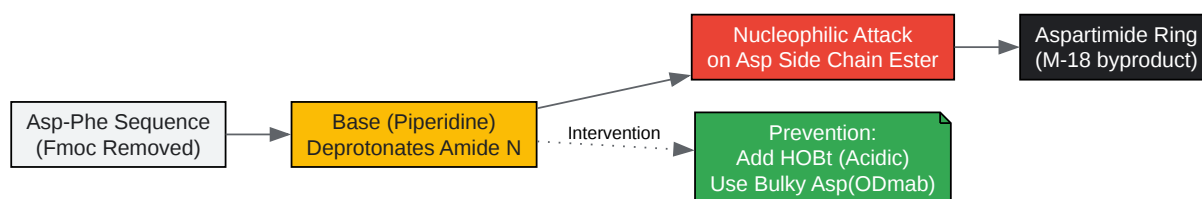
Data & Reagent Comparison

Use this table to select the correct reagents for your specific yield issue.

Parameter	Standard Reagent	Optimized for Gatratet	Reason for Change
Coupling Agent	HBTU/DIPEA	DIC/Oxyma	Reduces racemization (Cys/His) and improves yield in hydrophobic sequences.
Deprotection	20% Piperidine	20% Pip + 0.1M HOBt	Prevents Aspartimide formation in Asp-Phe sequence.
Cleavage Scavenger	TIS/Water	EDT/TIS/Water	EDT is mandatory to prevent Methionine oxidation (+16 mass).
N-Terminus	Fmoc-Trp-OH	Z-Trp-OH	Direct incorporation of Cbz group avoids post-synthetic modification.

Mechanistic Visualization: Aspartimide Formation

Understanding this side reaction is critical for the Asp-Phe bond in **Gatratet**.



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Figure 2: Mechanism of Aspartimide formation. The nitrogen of the Phenylalanine residue attacks the Aspartic acid side chain. Acidic additives (HOBt) suppress this pathway.

References

- Chemical Identity: U.S. Environmental Protection Agency. (n.d.). **Gatratet** (CAS 2283-80-9) Chemical Dashboard. Retrieved from [[Link](#)]
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- Aspartimide Prevention: Mergler, M., et al. (2003). "The aspartimide problem in Fmoc-based SPPS. Part I." Journal of Peptide Science, 9(1), 36-52.
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